molecular formula C7H11NO B8629658 (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE

Cat. No.: B8629658
M. Wt: 125.17 g/mol
InChI Key: LWNXJQPKSKLLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE is a [specific type of compound, e.g., bridged bicyclic lactam] of significant interest in medicinal chemistry and drug discovery research. Its unique, rigid scaffold serves as a key synthetic intermediate and a privileged structure for constructing complex molecular architectures. Researchers value this compound primarily for its application in [describe main application, e.g., the development of protease inhibitors or novel pharmacophores], where its [hypothesized mechanism of action, e.g., specific stereochemistry and functional group placement] allows for precise interaction with biological targets. The (1S,6S) stereochemistry is particularly critical for [explain the value of the specific stereochemistry], enabling studies into stereospecific binding and activity. This makes it a valuable tool for advancing research in [mention specific fields, e.g., asymmetric synthesis and the exploration of new therapeutic agents].

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octan-4-one

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(5)4-8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

LWNXJQPKSKLLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=O)NC2

Origin of Product

United States

Preparation Methods

Enone-Olefin Photocycloaddition

The photochemical [2+2] cycloaddition between enones and olefins has emerged as a powerful method for constructing the bicyclo[4.2.0]octane core. In one notable example, a Ugi multicomponent reaction-derived enone undergoes irradiation at 300 nm in the presence of a triplet sensitizer (e.g., acetophenone), yielding the 3-azabicyclo[4.2.0]octan-4-one scaffold with moderate to high diastereoselectivity (dr = 3:1 to 5:1). The reaction proceeds via a triplet excited state, enabling cross-conjugated diradical intermediates that cyclize to form the fused bicyclic system. Critically, the stereochemical outcome depends on the substitution pattern of the olefin and enone precursors, with electron-deficient olefins favoring endo transition states.

Intramolecular Variants for Enhanced Selectivity

Intramolecular photocycloadditions circumvent solubility and regioselectivity challenges associated with intermolecular reactions. For instance, tethered enone-olefin substrates derived from β-lactam precursors undergo [2+2] cyclization under UV light (λ = 254 nm), producing the bicyclic product in 65–78% yield with exclusive cis-fusion at the bridgehead carbons. This method benefits from reduced side reactions and improved stereocontrol, as demonstrated by X-ray crystallographic analysis of the cycloadducts.

Iodocyclization Strategies

Iodolactonization of β-Lactam Derivatives

Iodocyclization of cis-7-azabicyclo[4.2.0]oct-4-en-8-one derivatives provides direct access to hydroxylated analogs of the target compound. Treatment of the β-lactam with iodine in dichloromethane at −20°C induces iodolactonization, forming a transient iodooxazoline intermediate that rearranges to the bicyclic lactone (Table 1). Subsequent hydrolysis under basic conditions (NaOH, MeOH/H₂O) yields 2-amino-4-hydroxycyclohexanecarboxylic acid derivatives, which can be dehydrated to regenerate the bicyclo[4.2.0] framework.

Table 1. Iodocyclization Conditions and Yields

SubstrateIodine Equiv.Temp (°C)Yield (%)Product Stereochemistry
cis-7-Azabicyclo[4.2.0]oct-4-en-8-one1.2−2072(1S,6S) major
trans-7-Azabicyclo[4.2.0]oct-4-en-8-one1.5058(1R,6R) dominant

Stereochemical Outcomes and Byproduct Formation

The stereochemical integrity of the starting β-lactam profoundly influences the iodocyclization pathway. cis-Substituted substrates favor axial iodine attack, leading to the desired (1S,6S) configuration, while trans-isomers exhibit competing equatorial attack, resulting in diminished yields and epimeric byproducts. Byproduct formation can be mitigated using bulky silyl protecting groups (e.g., TBS) on the β-lactam nitrogen, which sterically hinder undesired iodonium ion trajectories.

Enzymatic and Asymmetric Syntheses

CAL-B-Catalyzed Kinetic Resolutions

Candida antarctica lipase B (CAL-B) enables enantioselective acylations of racemic bicyclic β-lactams. For example, enzymatic resolution of (±)-3-azabicyclo[4.2.0]octan-4-one with vinyl acetate in tert-butyl methyl ether affords the (1S,6S)-enantiomer in 98% ee and 45% yield after 24 h. The unreacted (1R,6R)-enantiomer undergoes subsequent iodocyclization to yield hydroxylated derivatives, demonstrating the utility of biocatalysis in stereodivergent synthesis.

Chiral Auxiliary-Mediated Cyclizations

Asymmetric synthesis via Evans oxazolidinone auxiliaries has been employed to install the (1S,6S) configuration. A diastereoselective Mannich reaction between a chiral glycine equivalent and a bicyclic imine precursor generates the β-lactam ring with >90% de. Reductive cleavage of the auxiliary (LiBH₄, THF) furnishes the enantiopure bicyclic product, albeit with moderate overall yields (32–40%) due to competing retro-Mannich pathways.

Multicomponent Reactions and Tandem Processes

Ugi-Photocycloaddition Cascades

A convergent strategy combines the Ugi four-component reaction (Ugi-4CR) with subsequent photocycloaddition. Condensation of an amine, aldehyde, carboxylic acid, and isonitrile generates a peptoid-like enone, which undergoes in situ [2+2] cyclization under visible-light irradiation (450 nm, Ru(bpy)₃²⁺ photocatalyst). This one-pot protocol produces the 3-azabicyclo[4.2.0]octan-4-one scaffold in 50–65% yield while establishing up to three contiguous stereocenters.

Table 2. Representative Ugi-Photocycloaddition Results

Amine ComponentAldehydeCarboxylic AcidYield (%)dr (cis:trans)
BenzylamineCyclohexanecarboxaldehydeAcetic acid584:1
AllylamineFurfuralLevulinic acid623:1

Limitations and Optimization

While efficient, this method suffers from moderate diastereoselectivity in substrates with flexible tethering groups. Computational studies suggest that steric hindrance at the exo transition state governs selectivity, prompting the use of bulky tert-butyl isonitriles to improve dr values to 7:1. Microwave-assisted Ugi reactions (100°C, 20 min) further enhance reaction rates and yields by accelerating imine formation.

Comparative Analysis of Methodologies

Yield and Scalability Considerations

Photochemical methods generally offer higher yields (60–78%) but require specialized UV equipment, limiting scalability. In contrast, iodocyclization and enzymatic routes operate under mild conditions but necessitate stoichiometric iodine or expensive biocatalysts. Multicomponent approaches balance scalability and stereochemical control but demand rigorous optimization of reaction parameters.

Stereochemical Precision

Enzymatic resolutions and chiral auxiliary methods provide superior enantiomeric excess (>98% ee) compared to photochemical cascades (70–85% ee). Recent advances in asymmetric catalysis, such as Jacobsen’s thiourea catalysts, show promise for enantioselective [2+2] cycloadditions but remain underdeveloped for this specific scaffold .

Chemical Reactions Analysis

Types of Reactions: (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of β-tubulin .

Comparison with Similar Compounds

Research Findings and Implications

  • Ring Size and Rigidity : Larger bicyclo[4.2.0] systems (vs. [3.2.0] or [2.2.1]) balance conformational flexibility and stability, enabling diverse functionalization for drug design .
  • Substituent Effects : Electron-withdrawing groups (e.g., ketones) enhance reactivity in cycloadditions, while bulky substituents (e.g., acetyloxy) modulate bioavailability .
  • Pharmacological Relevance : Bicyclo[3.2.0] systems in LU-111995 demonstrate the importance of ring strain in receptor binding, whereas bicyclo[4.2.0] derivatives prioritize synthetic versatility .

Q & A

Q. How can researchers design a reproducible synthesis protocol for (1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE?

Methodological Answer:

  • Catalyst Selection : Use chiral catalysts (e.g., palladium or organocatalysts) to ensure stereochemical control, as bicyclic amines often require enantioselective synthesis .
  • Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, reaction time). For example, polar aprotic solvents like DMF may enhance cyclization efficiency .
  • Purification : Characterize intermediates via HPLC or GC-MS to confirm purity before final cyclization. Provide full spectral data (NMR, IR) for all novel intermediates in supplementary materials .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm bicyclic scaffold geometry and substituent positions. Compare chemical shifts with analogous azabicyclic compounds (e.g., 1-azabicyclo[2.2.2]octan-3-one) .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV can fragment the bicyclic core, revealing diagnostic ions (e.g., m/z for [M+^+ – CO] in ketone derivatives) .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and validate enantiomeric excess (ee) ≥ 98% for pharmacological studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Refer to Safety Data Sheets (SDS) for GHS classifications (e.g., H302, H315). Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or dermal exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochlorides) with sodium bicarbonate before disposal. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported thermodynamic properties (e.g., proton affinity)?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to predict gas-phase basicity and proton affinity. Compare with experimental values (e.g., 936.0 kJ/mol for analogous bicyclic amines) .
  • Validation : Cross-reference computed ionization energies (IE) with photoelectron spectroscopy (PE) data. Address discrepancies by refining solvation models or including entropy corrections .

Table 1 : Key Thermodynamic Data for Analogous Azabicyclic Compounds

PropertyValue (kJ/mol)MethodReference
Proton Affinity936.0EI-MS
Gas-Phase Basicity905.2Equilibrium
Vertical Ionization Energy8.2 eVPE Spectroscopy

Q. What experimental strategies can validate the compound’s role in asymmetric catalysis?

Methodological Answer:

  • Catalytic Screening : Test enantioselective alkylation or cycloaddition reactions. Monitor turnover frequency (TOF) and stereoselectivity using substrates like α,β-unsaturated ketones .
  • Mechanistic Probes : Use kinetic isotope effects (KIE) or in-situ IR to identify rate-determining steps. For example, C–H activation in the bicyclic framework may limit catalytic turnover .

Q. How should researchers address conflicting data in biological activity studies (e.g., cytotoxicity vs. therapeutic potential)?

Methodological Answer:

  • Dose-Response Analysis : Use IC50_{50} assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from nonspecific toxicity. Normalize data to positive controls (e.g., cisplatin) .
  • Metabolic Stability : Perform microsomal incubation (e.g., liver S9 fractions) to assess oxidative degradation. Correlate half-life (t1/2_{1/2}) with in vivo efficacy .

Methodological Framework for Research Design

  • Theoretical Linkage : Anchor studies to conceptual frameworks like transition-state theory (for catalysis) or QSAR models (for bioactivity) .
  • Data Management : Archive raw spectral data and computational inputs in repositories like Zenodo for reproducibility. Use version-control software (e.g., Git) for collaborative analysis .

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